1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid
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Overview
Description
“1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H13N3O2 . It has a molecular weight of 219.24 . The compound is characterized by a benzotriazole core, which is known to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Synthesis Analysis
The synthesis of benzotriazole derivatives, including “1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid”, is typically achieved from 1H-benzotriazole . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes it a versatile synthetic auxiliary with a unique set of physicochemical properties .Molecular Structure Analysis
The InChI code for “1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” is 1S/C11H13N3O2/c1-2-3-6-14-10-5-4-8 (11 (15)16)7-9 (10)12-13-14/h4-5,7H,2-3,6H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The benzotriazole fragment in “1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This makes it a versatile synthetic auxiliary with a unique set of physicochemical properties . It can be used in a variety of chemical reactions, enabling difficult synthetic transformations .Physical And Chemical Properties Analysis
“1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid” has a molecular weight of 219.24 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Applications
- Esters Synthesis : The tert-butyl esters of heterocyclic carboxylic acids, including 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid, can be synthesized using tert-butyl trichloroacetimidate, showing their importance in organic synthesis processes (Fritsche, Deguara, & Lehr, 2006).
- Peptide Coupling : Active ester intermediates involving derivatives of 1-tert-Butyl-1,2,3-benzotriazole-5-carboxylic acid have been used in peptide coupling reactions, illustrating their role in the formation of complex organic compounds (Mahmoud et al., 2005).
- Activation of Carboxylic Acids : The activation of carboxylic acids into their esters through tert-butyl carbonates showcases a method to facilitate reactions between carboxylic acids and amines, leading to amides or peptides (Basel & Hassner, 2002).
Materials Science and Sensory Applications
- Nanofiber Construction : Tert-butyl modified carbazole derivatives have been utilized in the creation of strong blue emissive nanofibers for detecting volatile acid vapors, indicating their significance in developing fluorescent sensory materials (Sun et al., 2015).
Analytical Chemistry
- Enzymatic Synthesis : The compound has been studied for its role in the enzymatic synthesis of UV-absorbers like Tinuvin 1130, used in polymer-based materials to protect against UV radiation, demonstrating its application in green chemistry and materials science (Schroeder et al., 2007).
Mechanism of Action
Target of Action
Benzotriazole derivatives have been reported to exhibit antibacterial activities via interactions with target enzymes or direct penetration into bacteria .
Mode of Action
It’s known that benzotriazole derivatives can act as bifunctional ligands in the synthesis of diverse dimensional coordination assemblies . This suggests that the compound may interact with its targets to form complex structures, potentially altering their function.
Result of Action
The formation of coordination assemblies suggests that the compound could potentially alter the structure and function of its target molecules .
properties
IUPAC Name |
1-tert-butylbenzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)14-9-5-4-7(10(15)16)6-8(9)12-13-14/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEIBXKCDFTGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=C(C=C2)C(=O)O)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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